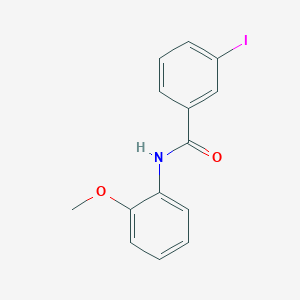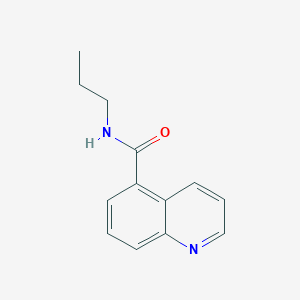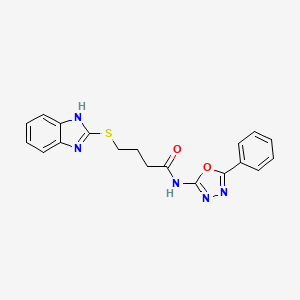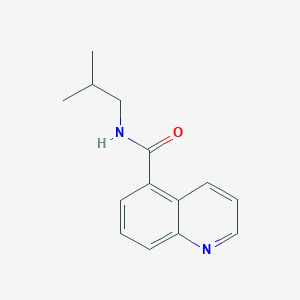
3-iodo-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N-(2-methoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IB-MECA, which is an acronym for its full chemical name. IB-MECA belongs to a class of compounds called adenosine A3 receptor agonists, which have been shown to have a variety of effects on the body.
Wirkmechanismus
IB-MECA exerts its effects by binding to adenosine A3 receptors, which are found on various cells throughout the body. Activation of these receptors has been shown to have a variety of effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects. In animal models, IB-MECA has been shown to reduce inflammation, reduce tumor growth, and improve cardiovascular function. These effects are thought to be mediated by the activation of adenosine A3 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
IB-MECA has several advantages for use in lab experiments. It is a highly specific agonist for adenosine A3 receptors, which allows for precise control over its effects. It is also relatively stable and easy to synthesize in large quantities.
However, there are also some limitations to the use of IB-MECA in lab experiments. Its effects can be influenced by factors such as pH and temperature, which can make it difficult to control its effects. Additionally, its effects may be influenced by other factors in the experimental system, such as the presence of other drugs or chemicals.
Zukünftige Richtungen
There are several areas of future research that could be pursued with IB-MECA. One area of interest is the potential use of IB-MECA in combination with other drugs or therapies for the treatment of inflammatory diseases or cancer. Another area of interest is the development of new analogs of IB-MECA that have improved potency or specificity for adenosine A3 receptors. Finally, further studies are needed to fully understand the mechanisms of action of IB-MECA and its effects on various physiological systems.
Synthesemethoden
IB-MECA can be synthesized using a variety of methods, including the reaction of 3-iodobenzoic acid with 2-methoxyaniline in the presence of a coupling agent. This method has been optimized to produce high yields of the compound with good purity. Other methods, such as the use of palladium-catalyzed coupling reactions, have also been explored.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a treatment for inflammatory diseases, such as arthritis and asthma. IB-MECA has been shown to have anti-inflammatory effects in animal models, and clinical trials are currently underway to investigate its potential as a treatment for these conditions.
Another area of interest is the potential use of IB-MECA in cancer treatment. IB-MECA has been shown to have anti-tumor effects in animal models, and clinical trials are currently underway to investigate its potential as a treatment for various types of cancer.
Eigenschaften
IUPAC Name |
3-iodo-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBDBNKLIJGABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)

![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)

![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)
![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
